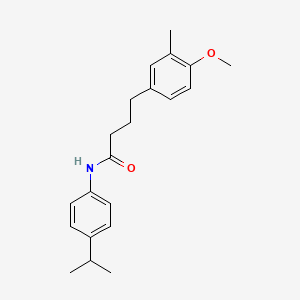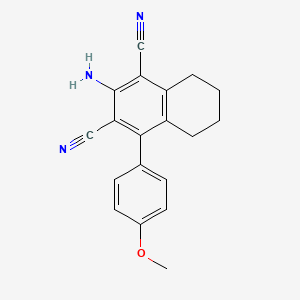
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, commonly known as LY-2456302, is a selective and potent antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a promising drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and anxiety disorders.
Mechanism of Action
LY-2456302 is a selective antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. LY-2456302 binds to the allosteric site of the this compound receptor and blocks its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by LY-2456302 has several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key neurotransmitter involved in the regulation of motor function. It also reduces the release of glutamate in the prefrontal cortex, which is a key neurotransmitter involved in the regulation of anxiety and cognitive function. In addition, LY-2456302 has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
LY-2456302 has several advantages for lab experiments. It is a highly selective and potent antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which allows for the precise modulation of the receptor activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, LY-2456302 has some limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal studies. It also has a low solubility in water, which limits its use in some experimental settings.
Future Directions
The potential therapeutic applications of LY-2456302 are still being explored, and there are several future directions for research. One direction is to investigate the effects of LY-2456302 on other neurological disorders, such as depression and addiction. Another direction is to develop more potent and selective N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide antagonists that can overcome the limitations of LY-2456302. Finally, the development of imaging agents that can visualize the this compound receptor in vivo could provide valuable insights into the role of the receptor in various neurological disorders.
Synthesis Methods
The synthesis of LY-2456302 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The starting materials for the synthesis are 4-isopropylphenylboronic acid and 4-methoxy-3-methylphenylboronic acid, which are reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to form the corresponding alkylated boronic acids. The alkylated boronic acids are then coupled with 4-(tert-butyldimethylsilyloxy)butyric acid in the presence of a coupling agent to form the amide bond. The final product is purified by column chromatography to obtain pure LY-2456302.
Scientific Research Applications
LY-2456302 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, LY-2456302 has been shown to improve motor function and reduce the progression of Parkinson's disease in animal models. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. In addition, LY-2456302 has been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-9-11-19(12-10-18)22-21(23)7-5-6-17-8-13-20(24-4)16(3)14-17/h8-15H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASZMIHLMHFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5721818.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)
![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)

